1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride

Description

Chemical Identity and Nomenclature

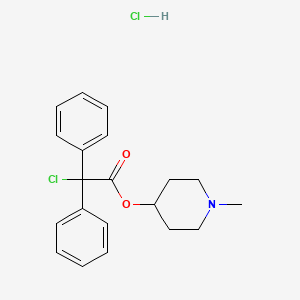

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride represents a complex organic compound with multiple systematic names and identifiers that reflect its intricate molecular structure. The compound is officially registered under Chemical Abstracts Service number 54556-99-9, though some sources also reference CAS number 63937-49-5 for closely related forms. The molecular formula C20H23Cl2NO2 indicates the presence of twenty carbon atoms, twenty-three hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 380.308 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being (1-methylpiperidin-4-yl) 2-chloro-2,2-diphenylacetate hydrochloride. Alternative nomenclature includes "Chloro-diphenyl-acetic acid 1-Methyl-piperidin-4-yl ester" and "alpha-chloro-alpha-phenylbenzeneacetic acid, N-methyl-4-piperidinyl ester, hydrochloride". The compound is also designated by several synonyms including "Benzeneacetic acid, α-chloro-α-phenyl-, 1-methyl-4-piperidinyl ester, hydrochloride" and "Propiverine Chloro Impurity HCl".

The structural complexity of this compound necessitates precise nomenclature to distinguish it from related derivatives. The designation "hydrochloride" indicates the presence of a hydrochloride salt form, which enhances the compound's stability and solubility characteristics compared to its free base form. The molecular structure incorporates a piperidine ring system substituted with a methyl group at the nitrogen position and connected through an ester linkage to a diphenylacetate moiety containing a chlorine substituent.

Historical Context of Piperidine-Based Diphenylacetate Derivatives

The development of piperidine-based diphenylacetate derivatives traces back to the mid-twentieth century when researchers began exploring heterocyclic compounds for pharmaceutical applications. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. The name derives from the genus Piper, the Latin word for pepper, reflecting its natural origins.

The evolution of diphenylacetate derivatives emerged from systematic investigations into compounds with dual pharmacological activities. Research into benzilic acid derivatives demonstrated their potential for musculotropic and neurogenic effects, leading to the development of compounds that could simultaneously target multiple physiological pathways. The synthesis methodologies for these compounds have undergone significant refinement over several decades, with early patents documenting various synthetic approaches and their associated challenges.

Contemporary research has revealed that piperidine derivatives represent one of the most important classes of heterocyclic compounds in medicinal chemistry. The structural versatility of the piperidine ring system allows for extensive modification, enabling the development of compounds with diverse biological activities. The incorporation of diphenylacetate moieties into piperidine frameworks has proven particularly valuable for creating compounds with enhanced pharmacological profiles.

The historical development of these compounds demonstrates a progression from simple piperidine derivatives to complex multi-substituted structures designed for specific therapeutic applications. This evolution reflects advances in synthetic methodology, structure-activity relationship understanding, and pharmaceutical formulation techniques.

Structural Classification in Relation to Piperidine Derivatives

This compound belongs to the broader classification of six-membered nitrogen-containing heterocycles, specifically within the piperidine derivative family. The compound exhibits structural features characteristic of both ester compounds and quaternary ammonium salts, positioning it at the intersection of multiple chemical classifications.

The piperidine ring system consists of five methylene bridges and one amine bridge, forming a saturated six-membered heterocycle. In this particular derivative, the nitrogen atom carries a methyl substituent, creating a tertiary amine structure. The fourth position of the piperidine ring serves as the attachment point for the ester functional group, which connects to the diphenylacetate moiety.

The diphenylacetate portion contains two phenyl rings attached to the same carbon atom, along with a chlorine substituent. This structural arrangement creates a sterically hindered environment around the ester carbonyl, which influences the compound's reactivity and stability. The presence of the chlorine atom introduces electronegative character that affects the electronic distribution throughout the molecule.

Recent advances in piperidine synthesis have revealed multiple pathways for constructing these ring systems, including reductive amination, intramolecular cyclization, and multicomponent reactions. These synthetic approaches demonstrate the structural flexibility inherent in piperidine derivatives and their potential for modification. The specific substitution pattern in this compound represents a sophisticated example of how multiple functional groups can be incorporated into a single molecular framework.

| Structural Component | Description | Functional Significance |

|---|---|---|

| Piperidine Ring | Six-membered saturated heterocycle | Provides basic nitrogen functionality |

| N-Methyl Substituent | Tertiary amine formation | Enhances lipophilicity and receptor binding |

| Ester Linkage | Connects ring to diphenylacetate | Enables hydrolytic cleavage pathways |

| Diphenyl Groups | Two aromatic rings | Contribute to steric bulk and π-π interactions |

| Chlorine Substituent | Halogen on tertiary carbon | Modifies electronic properties |

| Hydrochloride Salt | Protonated amine with chloride counter-ion | Improves solubility and stability |

Research Significance and Academic Interest

The research significance of this compound extends beyond its role as a synthetic intermediate, encompassing broader implications for medicinal chemistry and pharmaceutical development. The compound serves as a representative example of how structural modifications can influence biological activity and pharmaceutical properties.

Academic interest in this compound stems primarily from its relationship to propiverine hydrochloride, where it functions as either an impurity or intermediate in the synthetic pathway. Understanding the formation, properties, and behavior of such intermediates provides crucial insights into pharmaceutical manufacturing processes and quality control procedures. Research groups have extensively studied the synthetic methodologies for preparing this compound, leading to improved manufacturing processes and better understanding of reaction mechanisms.

The compound's structural complexity makes it an excellent model for investigating structure-activity relationships in piperidine derivatives. Researchers have utilized it to understand how specific substitution patterns affect molecular properties such as stability, solubility, and potential biological activity. These investigations contribute to the broader understanding of how to design and optimize heterocyclic compounds for pharmaceutical applications.

Contemporary research has focused on developing more efficient synthetic routes for preparing this compound and related derivatives. These studies have revealed important insights into reaction selectivity, catalyst systems, and purification methodologies. The work has implications not only for the specific compound but also for the broader field of heterocyclic synthesis.

| Research Area | Key Findings | Academic Impact |

|---|---|---|

| Synthetic Methodology | Multiple synthetic routes developed | Improved manufacturing efficiency |

| Structure-Activity Relationships | Correlation between substitution patterns and properties | Enhanced drug design capabilities |

| Quality Control | Analytical methods for impurity detection | Better pharmaceutical standards |

| Mechanism Studies | Understanding of formation pathways | Fundamental chemical knowledge |

| Pharmaceutical Applications | Role in bladder dysfunction treatment | Therapeutic development insights |

The compound's designation as a specialty material reflects its importance in research and development activities. Commercial suppliers classify it within the specialty chemicals category, indicating its value for specific research applications rather than bulk industrial use. This classification underscores the compound's role in advancing scientific knowledge and pharmaceutical innovation.

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) 2-chloro-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2.ClH/c1-22-14-12-18(13-15-22)24-19(23)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVSMIXIHMPFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553823 | |

| Record name | 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54556-99-9 | |

| Record name | Benzeneacetic acid, α-chloro-α-phenyl-, 1-methyl-4-piperidinyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methoxycarbonylation and Transesterification Route

A notable method described in a Korean patent (KR20110111782A) involves:

- Methoxycarbonylation of benzylic acid derivatives to form methyl diphenylacetate intermediates.

- Transesterification reaction with 1-methylpiperidin-4-ol to produce the desired ester.

- Subsequent treatment with thionyl chloride (SOCl2) to introduce the 2-chloro substituent and formation of the hydrochloride salt.

- Reaction with 1-propanol to finalize the product.

- The transesterification step suffers from low yields .

- Use of metal sodium as a catalyst poses fire and explosion hazards .

- Thionyl chloride generates large amounts of sulfurous acid and hydrochloric acid gases , causing environmental and safety concerns.

- These factors limit industrial scale-up feasibility.

| Step | Reagents/Conditions | Challenges/Remarks |

|---|---|---|

| Methoxycarbonylation | Benzylic acid, methanol, catalyst | Efficient but requires careful control |

| Transesterification | 1-methylpiperidin-4-ol, catalyst (Na metal) | Low yield, safety hazards |

| Chlorination | Thionyl chloride (SOCl2) | Toxic gas emission, environmental impact |

| Final ester formation | 1-propanol | Standard esterification |

Alternative Esterification Approaches

Research literature and impurity studies related to structurally similar compounds (e.g., propiverine) suggest alternative methods involving:

- Direct esterification of benzilic acid derivatives with 1-methylpiperidin-4-ol under basic conditions using sodium tert-butoxide as a base.

- Use of phase transfer catalysts (e.g., trioctylmethylammonium bromide) to enhance reaction efficiency.

- Avoidance of hazardous reagents like thionyl chloride by using milder chlorinating agents or pre-chlorinated intermediates.

Detailed Reaction Schemes and Conditions

Scheme 1: Methoxycarbonylation and Transesterification (from Patent KR20110111782A)

- Benzylic acid undergoes methoxycarbonylation.

- Transesterification with 1-methylpiperidin-4-ol catalyzed by sodium metal.

- Chlorination with thionyl chloride.

- Final reaction with 1-propanol to form the hydrochloride salt.

Scheme 2: Alternative Synthesis of Related Diphenylacetate Esters (Adapted from Scholarly Research)

| Step | Reagents/Conditions | Description |

|---|---|---|

| (v) | Benzaldehyde, p-toluenesulfonic acid, toluene, reflux 115 °C, 8 h | Formation of benzilic acid derivatives |

| (vi) | 1-methylpiperidin-4-ol, sodium tert-butoxide, |

Chemical Reactions Analysis

Key Reaction Steps

Step 1: Chlorination of Methyl Diphenyl Acetate

-

Reagents : Methyl diphenyl acetate, N-chlorosuccinimide (NCS), azobisisobutyronitrile (AIBN).

-

Conditions : 1,2-Dichloroethane solvent, 80–85°C, 12-hour reflux under nitrogen.

-

Yield : 100% (115 g methyl 2-chloro-2,2-diphenylacetate per 100 g starting material) .

Step 2: Transesterification with 1-Propanol

-

Reagents : Methyl 2-chloro-2,2-diphenylacetate, 1-propanol, triethylamine.

-

Conditions : 1,2-Dichloroethane solvent, 110–115°C, 12-hour reflux.

Step 3: Hydrochloride Salt Formation

-

Purification : Acidification with HCl, crystallization in acetone.

Reaction Optimization

Critical parameters for maximizing yield and efficiency include solvent selection, base type, and temperature control.

Base and Solvent Impact on Transesterification

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triethylamine | 1,2-Dichloroethane | 110–115°C | 12h | 99% |

| Potassium Carbonate | Toluene | Reflux | 12h | 80% |

| Sodium Hydroxide | DMF | 100°C | 24h | 60% |

Chlorination Efficiency

-

Radical Initiator : AIBN enhances chlorination via a radical mechanism, enabling complete conversion of methyl diphenyl acetate .

-

Workup : Post-reaction washing with 4% sodium hyposulfite removes excess NCS .

Purification and Characterization

-

Crystallization : Acetone is used for final recrystallization to isolate the hydrochloride salt .

-

Analytical Methods :

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Chlorination Agent | Thionyl chloride (SOCl₂) | N-chlorosuccinimide (NCS) |

| Yield | Low (≤70%) | High (100%) |

| Safety | Releases toxic gases | Reduced environmental impact |

Mechanistic Insights

Scientific Research Applications

Biological Activities

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride exhibits various biological activities, including:

- Antitumor Activity: Research indicates that piperidine derivatives can possess significant antitumor effects. For instance, studies have shown that compounds similar to Enpiperate can inhibit tumor growth in various cancer cell lines .

- Antiviral Properties: Some studies have documented the antiviral activity of piperidine derivatives against viruses such as HIV and others, suggesting potential applications in antiviral therapy .

- CNS Activity: The compound has been investigated for its effects on the central nervous system (CNS), where it may act as either a depressant or stimulant depending on dosage. This dual action makes it a candidate for further research in neuropsychopharmacology .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Neurological Disorders: Due to its activity on CNS receptors, this compound may be useful in treating conditions such as anxiety and depression. Its structural similarities to other piperidine derivatives used in neuroleptics suggest potential efficacy .

- Antimicrobial Uses: The compound has shown promise in antimicrobial applications, potentially serving as a treatment for bacterial infections due to its ability to inhibit bacterial growth .

Case Studies and Research Findings

Several studies have documented the effectiveness of piperidine derivatives, including Enpiperate:

| Study | Focus | Findings |

|---|---|---|

| Ramalingan et al. (2004) | CNS Activity | Demonstrated that piperidine derivatives can function as CNS depressants or stimulants based on dosage levels. |

| Vinaya et al. (2011) | Antitumor Activity | Reported significant antitumor effects of piperidine derivatives in leukemia models. |

| Abdel-Aziz et al. (2010) | Antiviral Activity | Showed that certain piperidine derivatives exhibit activity against HIV-1. |

Mechanism of Action

The mechanism by which 1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Propiverine Hydrochloride (CAS: 54556-98-8)

- Molecular Formula: C₂₃H₂₉NO₃·HCl

- Molecular Weight : 403.94 g/mol

- Key Structural Differences: Propiverine replaces the chloro substituent in the target compound with a propoxy group (2,2-diphenyl-2-propoxyacetate ester).

- Pharmacological Profile :

- Propiverine is a muscarinic receptor antagonist used for overactive bladder. The chloro group in the target compound may confer stronger electrophilic reactivity, influencing receptor-binding kinetics.

Table 1: Structural Comparison with Propiverine Hydrochloride

Oxybutynin Hydrochloride and Impurities (CAS: 1508-65-2)

- Molecular Formula: C₂₂H₃₁NO₃·HCl

- Key Structural Differences :

- Functional Impact :

- The methylpiperidinyl group in the target compound enhances cationic character , improving solubility and receptor affinity compared to Oxybutynin’s linear alkyl chain.

Table 2: Comparison with Oxybutynin and Impurities

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Differences :

- Regulatory and Safety Profile :

Fmoc-Protected Piperidine Derivatives (e.g., FAA9160)

- Molecular Formula : C₂₃H₂₆N₂O₄·HCl

- Molecular Weight : 394.47 + 36.45 = 430.92 g/mol

- Functional Contrast: These derivatives (e.g., FAA9160) are used in peptide synthesis, featuring Fmoc-protected amino acids linked to methylpiperidinyl groups. The target compound’s esterified diphenylacetate structure suggests a different application scope, likely in small-molecule therapeutics rather than solid-phase synthesis .

Pharmacological and Regulatory Considerations

- Lipophilicity and Bioavailability : The chloro group in the target compound may enhance membrane permeability compared to propiverine but could increase hepatotoxicity risks.

- Toxicology: No specific data are available for the target compound, but analogues like oxybutynin highlight the importance of assessing metabolite profiles and organ-specific toxicity .

Biological Activity

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride (CAS Number: 13984392) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C20H22ClNO2

- Molecular Weight : 349.85 g/mol

- Structure : The compound features a piperidine ring substituted with a methyl group and a chloro-diphenylacetate moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory responses and pain modulation. The compound may act as an antagonist to certain G protein-coupled receptors (GPCRs), which play crucial roles in mediating cellular responses to hormones and neurotransmitters.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds within the diphenylacetate class. For instance, diarylidene-N-methyl-4-piperidones demonstrated significant reductions in inflammatory markers in activated macrophages, suggesting that similar mechanisms may be present in this compound .

Pain Modulation

The compound's structural similarity to known analgesics suggests potential efficacy in pain management. Research into TRPV1 antagonists has shown that modifications to piperidine derivatives can lead to improved pharmacological profiles without significant side effects such as hyperthermia .

In Vitro Studies

In vitro assays have indicated that compounds structurally similar to 1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate exhibit anti-inflammatory effects by reducing nitric oxide production and pro-inflammatory cytokine levels in macrophage models . These findings underscore the potential for this compound in therapeutic applications targeting inflammation-related conditions.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 1-methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride be confirmed experimentally?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants in the piperidine ring protons (e.g., axial vs. equatorial positions) and NOE effects to confirm spatial arrangements. Compare with reference spectra of structurally analogous compounds like Trospium Chloride Impurity B, which shares a diphenylacetate moiety . X-ray diffraction provides definitive stereochemical evidence but requires high-purity crystals.

Q. What chromatographic methods are suitable for purity assessment and impurity profiling of this compound?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35). Prepare the buffer using sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid . Monitor UV absorption at 210–230 nm for optimal sensitivity. For impurities, spike the sample with known analogs (e.g., ethylphenidate hydrochloride) to validate retention times and resolution .

Q. What are the critical steps in synthesizing this compound with high yield and purity?

- Methodological Answer :

Acylation : React 1-methylpiperidin-4-ol with 2-chloro-2,2-diphenylacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Salt Formation : Precipitate the hydrochloride salt by adding HCl gas to the reaction mixture.

Purification : Use recrystallization from ethanol/water (3:1) to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate:hexane 1:1) and confirm by melting point analysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

- Methodological Answer :

- NMR Contradictions : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. For piperidine ring protons, dynamic NMR techniques can assess conformational exchange.

- IR Absorptions : Compare the carbonyl stretch (~1700 cm⁻¹) with diphenylacetate analogs to confirm esterification. Use computational tools (DFT) to simulate spectra and identify mismatches .

- Cross-Validation : Correlate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What experimental strategies optimize the compound’s stability under physiological conditions for pharmacokinetic studies?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 40°C. Monitor degradation products via LC-MS and identify hydrolyzed fragments (e.g., diphenylacetic acid).

- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light. Use antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .

- Plasma Stability : Incubate with human plasma (37°C) and quantify unchanged compound using a validated LC-MS/MS method .

Q. How to investigate receptor-binding mechanisms of this compound in neurological targets?

- Methodological Answer :

- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) with crystal structures of muscarinic or nicotinic acetylcholine receptors. Focus on the piperidine ring’s interaction with hydrophobic pockets and the chloro-diphenyl group’s steric effects .

- Functional Assays : Perform calcium flux or electrophysiology assays on transfected HEK293 cells expressing target receptors. Compare EC₅₀ values with reference ligands (e.g., atropine for anticholinergic activity) .

- Radioligand Displacement : Use [³H]-QNB for muscarinic receptor affinity studies. Calculate Ki values via nonlinear regression of competitive binding curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.